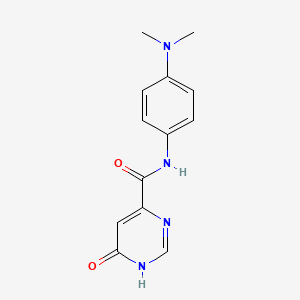
N-(4-(dimethylamino)phenyl)-6-hydroxypyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has a dimethylamino functional group attached to a phenyl group, which could potentially contribute to its reactivity and properties.
Molecular Structure Analysis
The molecular structure of this compound, as with any organic compound, would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyrimidine ring and the dimethylamino group would likely have significant effects on its structure and properties .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would largely depend on its exact structure and the conditions under which it is used. The dimethylamino group could potentially make it a nucleophile, allowing it to participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by factors such as its molecular structure, the presence of functional groups, and the nature of its chemical bonds .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles has been used to synthesize esters of 4-substituted 2-amino-, 2-methyl-, or 2-phenyl-5-pyrimidinecarboxylic acids. These compounds are important intermediates for further chemical transformations, offering a versatile approach to synthesize pyrimidine derivatives with potential biological activities (Schenone et al., 1990).
Antimicrobial Applications
- A series of 1,2,3,4-tetrahydro-2-(hydroxyimino)-6-methyl/1,6-dimethyl-4-phenyl pyrimidine-5-carboxylic acids were synthesized and evaluated for their antimicrobial activity. These compounds demonstrated significant to moderate antibacterial activity and promising antifungal activity, highlighting the potential of pyrimidine derivatives in developing new antimicrobial agents (Shastri & Post, 2019).
Applications in Heterocyclic Synthesis
- Enaminonitriles have been utilized in the synthesis of new pyrazole, pyridine, and pyrimidine derivatives, showcasing the utility of these compounds in constructing complex heterocyclic systems with potential applications in drug development and material science (Fadda et al., 2012).
Biological Monitoring
- Metabolites of pirimicarb, a compound structurally related to the query compound, have been identified in human urine, demonstrating the potential of pyrimidine derivatives for biological monitoring and environmental health studies (Hardt et al., 1999).
Anticancer Research
- Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. This research underscores the therapeutic potential of pyrimidine derivatives in oncology and inflammation-related disorders (Rahmouni et al., 2016).
Wirkmechanismus
Target of Action
The primary target of N-(4-(dimethylamino)phenyl)-6-hydroxypyrimidine-4-carboxamide is Histone deacetylase 8 . Histone deacetylases (HDACs) are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important for the regulation of gene expression.
Mode of Action
The compound interacts with its target, Histone deacetylase 8, by inhibiting its activity . This inhibition prevents the removal of acetyl groups from the histones, leading to a more relaxed DNA structure. This relaxation allows for increased gene expression.
Biochemical Pathways
The inhibition of Histone deacetylase 8 affects the histone acetylation-deacetylation pathway . This pathway is crucial for the regulation of gene expression. By inhibiting Histone deacetylase 8, the compound increases the acetylation of histones, leading to a more relaxed chromatin structure and increased gene expression.
Result of Action
The result of the compound’s action is an increase in gene expression due to the inhibition of Histone deacetylase 8 . This can have various effects at the molecular and cellular level, depending on the specific genes that are upregulated.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[4-(dimethylamino)phenyl]-6-oxo-1H-pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-17(2)10-5-3-9(4-6-10)16-13(19)11-7-12(18)15-8-14-11/h3-8H,1-2H3,(H,16,19)(H,14,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOJAXLIAORQRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=CC(=O)NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

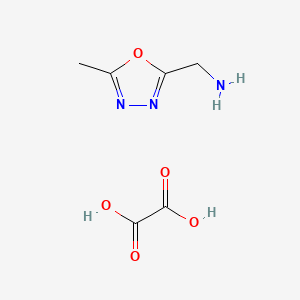
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2372295.png)

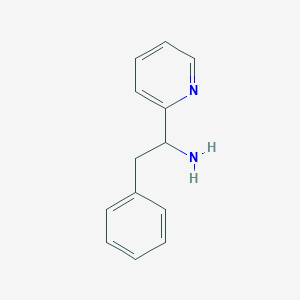


![3-chloro-4-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2372302.png)

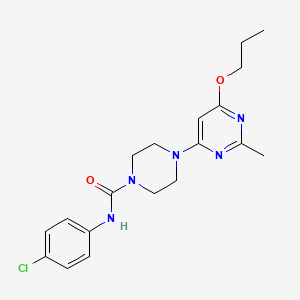

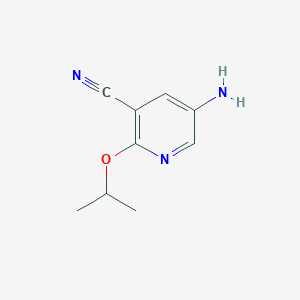
![(Z)-ethyl 2-((3,4-dimethoxybenzoyl)imino)-1-isobutyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2372312.png)

![(Z)-ethyl 4-(((3,4-dimethoxyphenethyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2372316.png)